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molecular formula C7H3FN2O2 B1304139 3-Fluoro-4-nitrobenzonitrile CAS No. 218632-01-0

3-Fluoro-4-nitrobenzonitrile

Cat. No. B1304139
M. Wt: 166.11 g/mol
InChI Key: OZXCOGPRBUSXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486953B2

Procedure details

To a stirred solution of 3-fluoro-4-nitrobenzonitrile (15 g, 90.3 mmol) and K2CO3 (25.03 g, 181.1 mmol) in 100 mL of acetone/water (4:1) was added urea hydrogen peroxide adduct (16.99 g, 180.6 mmol) and the reaction stirred overnight at ambient temperature. DCM (100 mL) and water (500 mL) were added to the reaction mixture, the solution partitioned and the organic layer separated. The aqueous layer was extracted with DCM (3×100 mL) and the combined organic portions, washed with brine (100 mL), filtered through Celite and passed through a PTFE separation frit. The solvent was concentrated in vacuo and the title compound obtained as an orange solid (10 g, 60% yield) after recrystallisation from EtOAc/petroleum ether (40-60° C.).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
25.03 g
Type
reactant
Reaction Step One
Quantity
16.99 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[C:5]#[N:6].C([O-])([O-])=[O:14].[K+].[K+].C(N)(N)=O.OO.C(Cl)Cl>CC(C)=O.O.O>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[C:5]([NH2:6])=[O:14] |f:1.2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1[N+](=O)[O-]
Name
Quantity
25.03 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
16.99 g
Type
reactant
Smiles
C(=O)(N)N.OO
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C.O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution partitioned
CUSTOM
Type
CUSTOM
Details
the organic layer separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (3×100 mL)
WASH
Type
WASH
Details
the combined organic portions, washed with brine (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
passed through a PTFE separation frit
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C(=O)N)C=CC1[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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